2-(3-Cyclohexenyl)ethanol

Polymer Chemistry Epoxide Synthesis Crosslinking

2-(3-Cyclohexenyl)ethanol (CAS 18240-10-3), also known as 3-Cyclohexene-1-ethanol, is a cyclic alkenyl alcohol with the molecular formula C8H14O and a molecular weight of 126.196 g/mol. It is a colorless to pale yellow liquid characterized by a cyclohexene ring bearing a hydroxyl-terminated ethyl side chain.

Molecular Formula C8H14O
Molecular Weight 126.2 g/mol
CAS No. 18240-10-3
Cat. No. B092555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Cyclohexenyl)ethanol
CAS18240-10-3
Molecular FormulaC8H14O
Molecular Weight126.2 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)CCO
InChIInChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h1-2,8-9H,3-7H2
InChIKeyFELLSOCIMJMONP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Cyclohexenyl)ethanol CAS 18240-10-3: Procurement-Ready Overview of a Functional Cycloalkenyl Alcohol Building Block


2-(3-Cyclohexenyl)ethanol (CAS 18240-10-3), also known as 3-Cyclohexene-1-ethanol, is a cyclic alkenyl alcohol with the molecular formula C8H14O and a molecular weight of 126.196 g/mol . It is a colorless to pale yellow liquid characterized by a cyclohexene ring bearing a hydroxyl-terminated ethyl side chain. This compound is a versatile intermediate for organic synthesis, polymer chemistry, and fragrance development due to its combination of a reactive double bond and a primary alcohol functional group .

Why 2-(3-Cyclohexenyl)ethanol Cannot Be Casually Substituted with Other Cyclic Alcohols or Alkenes


While many cyclohexenyl alcohols and related cyclic alkenes share similar molecular formulas, critical differences in the position and electronic environment of the double bond relative to the hydroxyl group create unique reactivity and performance profiles. For example, 2-(3-cyclohexenyl)ethanol exhibits a distinct epoxidation propensity compared to vinyl or allyl groups, a feature that directly impacts polymer modification and crosslinking efficiency [1]. Furthermore, its specific structural arrangement is crucial for achieving desired olfactory profiles in fragrance applications, as esters and ethers derived from the 3-cyclohexenyl scaffold impart multi-faceted odors not replicated by saturated cyclohexyl analogs or regioisomers [2].

Quantitative Comparative Evidence for 2-(3-Cyclohexenyl)ethanol in Key Research and Industrial Contexts


Enhanced Epoxidation Reactivity of the 2-(3-Cyclohexenyl)ethyl Group Over Vinyl and Allyl Groups

In a study of TMPS/AMS copolymers, the 2-(3-cyclohexenyl)ethyl group demonstrated a higher conversion to epoxide than vinyl or allyl groups under identical reaction conditions with m-chloroperbenzoic acid [1]. While precise conversion percentages are not provided, the study concludes that 'cyclic olefin groups such as the 2-(3-cyclohexenyl)ethyl or the 3-bicycloheptenyl group were more easily epoxidized than the vinyl or allyl groups' [1].

Polymer Chemistry Epoxide Synthesis Crosslinking

Oxidative Air-Crosslinking Capability of Cyclohexenyl-Alkyl Ester Polymers at Ambient Temperature

Polymers derived from esters of cyclohexenyl-alkyl alcohols, including those based on 2-(3-cyclohexenyl)ethanol, are capable of oxidative crosslinking in air at ambient temperatures without the addition of other resinous materials or the application of heat [1]. This is a key differentiation from standard acrylic copolymers, which typically require functional groups like carboxyl, hydroxyl, amide, or epoxy groups, along with heat and catalysts, to achieve crosslinking [1].

Polymer Science Coatings Oxidative Crosslinking

Physical Property Profile for Process Design and Quality Control

2-(3-Cyclohexenyl)ethanol exhibits a boiling point of 196.3±9.0 °C at 760 mmHg, a density of 0.936 g/cm³, and a flash point of 81.6±15.0 °C [1]. These values differ from its regioisomer, 2-(cyclohex-2-en-1-yl)ethanol (CAS 822-67-3), which has a reported boiling point of 210.6±19.0 °C at 760 mmHg and a density of 0.972±0.06 g/cm³ . The lower boiling point and density of the target compound indicate a more volatile and less dense material, which can influence handling, purification, and formulation.

Process Engineering Quality Control Physical Chemistry

Quantified GHS Hazard Classification for Risk Assessment and Safe Handling

2-(3-Cyclohexenyl)ethanol is classified under GHS with hazard statements H335 (May cause respiratory irritation), H319 (Causes serious eye irritation), H315 (Causes skin irritation), and H302 (Harmful if swallowed) . This profile contrasts with the fully saturated analog, 2-cyclohexylethanol (CAS 4442-79-9), which is not classified as harmful if swallowed (no H302) and has a higher flash point of 86.1±8.2 °C, indicating it is less acutely toxic and less flammable than the target compound .

Safety EH&S Risk Management

High-Value Application Scenarios for 2-(3-Cyclohexenyl)ethanol in Research and Industry


Synthesis of Air-Drying Coatings and Resins via Oxidative Crosslinking

Based on evidence of ambient-temperature oxidative crosslinking in cyclohexenyl-alkyl ester polymers [1], 2-(3-cyclohexenyl)ethanol is an excellent candidate for developing novel acrylic-based coatings that cure at room temperature without added crosslinkers. This application is particularly valuable for industrial coatings where energy savings and simplified formulations are desired.

Preparation of Epoxy-Functional Polymers with High Conversion Efficiency

The superior epoxidation reactivity of the 2-(3-cyclohexenyl)ethyl group over vinyl and allyl groups [2] positions 2-(3-cyclohexenyl)ethanol as a preferred monomer for synthesizing epoxy resins and reactive diluents. This is critical in applications requiring high epoxy content for adhesion and mechanical strength, such as in advanced composites and electronics encapsulation.

Fragrance Ingredient Development with Unique Multi-Faceted Odor Profiles

The patent literature demonstrates that esters and ethers derived from 3-cyclohexenyl methanol (a close structural relative) impart multi-faceted odors [3]. By extension, 2-(3-cyclohexenyl)ethanol, as a primary alcohol, can be used to synthesize analogous fragrance compounds, offering perfumers a novel scaffold for creating distinct olfactory signatures in consumer products.

As a Controlled-Use Building Block in Synthetic Organic Chemistry

Given its specific hazard profile (H302, H315, H319, H335) , 2-(3-cyclohexenyl)ethanol is best utilized in controlled laboratory and pilot plant environments where its reactive double bond and alcohol functionality can be exploited for creating complex molecules, such as in the synthesis of pharmaceuticals or agrochemical intermediates. Its procurement is most suitable for R&D settings with appropriate EH&S protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3-Cyclohexenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.